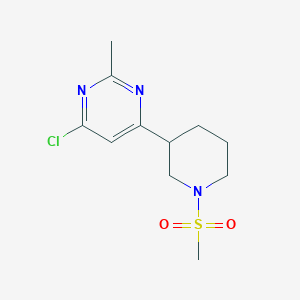

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-8-13-10(6-11(12)14-8)9-4-3-5-15(7-9)18(2,16)17/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBENCTHKBNUYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162063 | |

| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316218-10-6 | |

| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316218-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine, with CAS number 1316218-10-6, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.78 g/mol. The structure features a pyrimidine core substituted with a piperidine moiety containing a methylsulfonyl group, which may influence its biological interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| EGFR Inhibition | Cancer Cells | 15 | |

| PDGFR Inhibition | Cancer Cells | 28 | |

| Cytotoxic Activity | HepG2, A549, MCF-7 | 5–10 |

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases. The presence of the piperidine ring and the methylsulfonyl group can enhance binding affinity to target proteins, potentially leading to effective inhibition of cancer cell proliferation. For example, compounds with similar structures have shown to disrupt the signaling pathways mediated by EGFR, leading to reduced tumor growth .

Case Studies

- In Vitro Studies : A study investigating the effects of related pyrimidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, including HepG2 and A549. The mechanism was linked to the activation of caspase pathways, suggesting that these compounds can effectively trigger programmed cell death in malignant cells .

- In Vivo Studies : Animal models treated with pyrimidine derivatives exhibited significant tumor regression compared to control groups. The study highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: CHClNOS and a molecular weight of approximately 289.78 g/mol. Its structure includes a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine moiety with a methylsulfonyl group, which enhances its solubility and biological interactions.

Anticancer Potential

Research indicates that compounds containing piperidine, including 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine, exhibit promising anticancer properties. Studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines, including hematological malignancies. For instance, related compounds have demonstrated the ability to inhibit the growth of myeloma and leukemia cells while promoting the expression of apoptosis-related genes such as p53 and Bax .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with specific biological macromolecules. Molecular docking studies suggest that the compound can effectively bind to target proteins associated with cancer progression, thus inhibiting tumor growth and promoting cell death .

Case Studies

Several studies have focused on the therapeutic applications of piperidine-containing compounds:

- Anticancer Studies : Research has shown that modifications in piperidine derivatives can lead to enhanced anticancer activity. For example, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

- Molecular Docking Studies : Computational analyses have been employed to predict how these compounds interact with target proteins involved in cancer pathways. These studies provide insights into optimizing chemical structures for improved efficacy .

Comparison with Similar Compounds

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine

This compound (reported by Zou and Zhu, 2010) shares a pyrimidine core with chloro and substituted piperidine groups but differs in key features :

- Pyrimidine Substituents : Position 6 has a methoxy group instead of a methylsulfonyl-piperidinyl group.

- Piperidine Modifications : The piperidine ring is 3,5-dimethylated and linked via a phenylsulfanyl bridge, contrasting with the direct methylsulfonyl-piperidinyl attachment in the target compound.

- Additional Chloro Group : A second chloro group is present on the phenyl ring, which may influence steric hindrance and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Critical Analysis of Structural Differences

Position 6 Modifications : A methoxy group (in the analogue) vs. a methylsulfonyl-piperidinyl group (target) alters electronic effects. Methoxy is electron-donating, while methylsulfonyl is electron-withdrawing, influencing reactivity in nucleophilic substitution reactions .

Chloro Substitution : The additional chloro group in the analogue may confer resistance to metabolic degradation but could increase toxicity risks .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.